molecular formula C6H11ClN4O2S B2818523 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride CAS No. 2287282-42-0

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride

Cat. No.: B2818523
CAS No.: 2287282-42-0
M. Wt: 238.69
InChI Key: KBAGHDZALLQCPS-UHFFFAOYSA-N
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Description

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride (CAS 2287282-42-0) is a versatile chemical scaffold combining a 1,2,5-thiadiazolidine 1,1-dioxide core with a 1-methylpyrazol-4-yl substituent. The 1,2,5-thiadiazole 1,1-dioxide moiety is a strongly electron-withdrawing heterocycle known for its high thermal stability and rich electrochemical properties, making it a valuable building block in material science, particularly in the development of functional molecular materials and organic radicals . The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling in various experimental settings . In pharmaceutical research, this structure is of significant interest for drug discovery and development. The core thiadiazolidine dioxide framework and the pyrazole ring are privileged structures found in numerous bioactive molecules, including kinase inhibitors and anti-cancer agents . Researchers can utilize this compound as a key synthetic intermediate to develop novel small molecules targeting various disease pathways. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S.ClH/c1-9-5-6(4-7-9)10-3-2-8-13(10,11)12;/h4-5,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAGHDZALLQCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCNS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride typically involves the reaction of 1-methylpyrazole with a thiadiazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis could be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The 1,2,5-thiadiazolidine 1,1-dioxide core differentiates this compound from simpler thiadiazoles. Key analogs include:

Compound Name Substituent/Modification Key Properties/Applications References
[1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline (tdap) 1,10-phenanthroline annulated with thiadiazole Forms multidimensional coordination networks; spin crossover transitions in Fe complexes
[1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline 1,1-dioxide (tdapO₂) Thiadiazole 1,1-dioxide annulated with phenanthroline Stabilizes radical anions; tunable magnetic coupling (J = −320 K to +24 K)
3-Imino-4-(anthracene-9-yl)-1,2,5-thiadiazolidine 1,1-dioxide Anthracene substituent Anticancer activity (superior to hydroxyurea in some cases)
3-Imino-4-(4'-methylphenyl)-1,2,5-thiadiazolidine 1,1-dioxide 4-methylphenyl group Antibacterial (MIC: 16 µg/mL against S. aureus)


Key Observations :

  • Unlike tdapO₂, which forms stable radical anions, the hydrochloride salt in the target compound may favor protonated species, altering redox behavior .

Coordination and Magnetic Properties

Thiadiazole 1,1-dioxides exhibit superior coordination ability compared to non-sulfonated thiadiazoles. For example:

  • tdapO₂ forms Fe complexes with spin crossover transitions (transition temperatures vary by 150 K based on solvent) .
  • Radical anion salts of tdapO₂ show magnetic coupling constants ranging from strongly antiferromagnetic (J = −320 K) to ferromagnetic (J = +24 K), depending on π-overlap motifs .

The hydrochloride group in the target compound may suppress radical formation but enhance ionic interactions in coordination networks.

Electronic and Computational Insights

Density Functional Theory (DFT) studies on analogs reveal:

  • Electron-withdrawing sulfonyl groups lower LUMO energies, enhancing electron-accepting capacity .
  • Substituents like anthracene or methylphenyl alter HOMO-LUMO gaps, influencing reactivity and optical properties .

For the target compound, computational modeling could predict enhanced charge transfer or nonlinear optical (NLO) properties due to its heteroaromatic substituents.

Biological Activity

2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory and antimicrobial effects.

Synthesis and Characterization

The synthesis of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride involves the reaction of 1-methylpyrazole with thiadiazolidine derivatives. The characterization typically includes techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure.

Pharmacological Properties

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Research has shown that this compound can inhibit inflammatory markers in cellular models. For instance, it reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

The proposed mechanisms underlying the biological activities include:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators.
  • DNA Interaction : Some studies suggest that the compound interacts with DNA, potentially leading to its antimicrobial effects by disrupting bacterial DNA replication processes.

Case Studies

Several case studies highlight the efficacy of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited a zone of inhibition measuring up to 20 mm for S. aureus and 15 mm for E. coli.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential in a murine model.
    • Method : Mice were treated with LPS to induce inflammation followed by administration of the compound.
    • Results : A significant reduction in paw edema was observed compared to the control group.

Data Table

Biological ActivityMethodologyResultsReference
AntimicrobialDisk diffusionZone of inhibition: S. aureus (20 mm), E. coli (15 mm)
Anti-inflammatoryMurine modelReduced paw edema significantly

Q & A

Q. What synthetic routes are recommended for the preparation of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example:
  • Step 1 : Functionalization of the pyrazole ring via alkylation or coupling reactions.
  • Step 2 : Cyclization with sulfur-containing reagents (e.g., thiadiazolidine formation using sulfur dioxide derivatives under controlled pH).
  • Step 3 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol) .
    Optimization of solvent choice (e.g., ethanol, DMF) and temperature (60–100°C) is critical for yield improvement.

Q. How can analytical techniques confirm the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : To assess purity (>95% threshold for pharmaceutical-grade compounds).
  • NMR (¹H/¹³C) : Confirm the presence of the methylpyrazole moiety (δ ~2.5 ppm for CH₃) and thiadiazolidine ring protons.
  • FTIR : Verify S=O stretches (~1150–1300 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).

Q. What strategies optimize reaction conditions for high-yield synthesis?

  • Methodological Answer : Use statistical experimental design (e.g., factorial design) to test variables:
  • Factors : Temperature, solvent polarity, catalyst loading (e.g., palladium for coupling steps).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, ethanol solvent, 5 mol% catalyst) .
  • Process Control : Monitor reaction progress via TLC or inline FTIR to terminate reactions at peak conversion .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from kinase inhibition studies).
  • Batch Variability Check : Ensure consistent salt form (hydrochloride vs. free base) and purity (>99% via HPLC) .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding kinetics .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock/Vina) : Simulate binding to receptors (e.g., AMPK) using crystal structures from PDB.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Quantum Chemical Calculations (DFT) : Evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How to design stability studies under varying storage conditions?

  • Methodological Answer :
  • ICH Guidelines : Test under accelerated conditions (40°C/75% RH for 6 months).
  • Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., cleavage of thiadiazolidine ring in acidic pH) .
  • Excipient Compatibility : Screen with common stabilizers (e.g., mannitol, lactose) via DSC (Differential Scanning Calorimetry) .

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